
ethyl 1-(N-acetyl-beta-alanyl)-4-(4-chlorobenzyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(N-acetyl-beta-alanyl)-4-(4-chlorobenzyl)-4-piperidinecarboxylate, also known as CA-074, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of peptidomimetic inhibitors and has shown promising results in various experiments.
科学的研究の応用
Ethyl 1-(N-acetyl-beta-alanyl)-4-(4-chlorobenzyl)-4-piperidinecarboxylate has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in the field of enzymology, where it is used as an inhibitor of the cysteine protease cathepsin B. This enzyme is involved in various physiological processes such as protein degradation, antigen presentation, and apoptosis. Inhibition of cathepsin B activity has been shown to have therapeutic potential in various diseases such as cancer, Alzheimer's disease, and osteoporosis.
作用機序
The mechanism of action of ethyl 1-(N-acetyl-beta-alanyl)-4-(4-chlorobenzyl)-4-piperidinecarboxylate involves the inhibition of cathepsin B activity by binding to the active site of the enzyme. This binding prevents the enzyme from cleaving its natural substrates, leading to a decrease in its activity. The inhibition of cathepsin B activity has been shown to have various effects on cellular processes such as apoptosis, autophagy, and immune response.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in various experiments. Inhibition of cathepsin B activity has been shown to induce apoptosis in cancer cells, reduce inflammation in various diseases, and improve bone density in osteoporosis. However, the effects of this compound on normal cells and tissues are still not well understood and require further investigation.
実験室実験の利点と制限
One of the main advantages of ethyl 1-(N-acetyl-beta-alanyl)-4-(4-chlorobenzyl)-4-piperidinecarboxylate is its specificity for cathepsin B, which allows for selective inhibition of this enzyme without affecting other cysteine proteases. This specificity makes it an ideal tool for studying the role of cathepsin B in various cellular processes. However, the limitations of this compound include its low solubility in aqueous solutions and its instability at high pH values, which can affect its activity in certain experiments.
将来の方向性
There are several future directions for research on ethyl 1-(N-acetyl-beta-alanyl)-4-(4-chlorobenzyl)-4-piperidinecarboxylate. One of the main areas of research is the development of more potent and selective inhibitors of cathepsin B. Another area of research is the investigation of the effects of this compound on other cysteine proteases and their potential roles in various diseases. Additionally, the effects of this compound on normal cells and tissues need to be further investigated to determine its safety and potential applications in clinical settings.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in various experiments for its potential applications in scientific research. Its specificity for cathepsin B makes it an ideal tool for studying the role of this enzyme in various cellular processes. However, further research is required to fully understand its biochemical and physiological effects and to develop more potent and selective inhibitors.
合成法
The synthesis of ethyl 1-(N-acetyl-beta-alanyl)-4-(4-chlorobenzyl)-4-piperidinecarboxylate involves the reaction of ethyl 4-(4-chlorobenzyl) piperidine-1-carboxylate with N-acetyl-beta-alanine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) and the product is purified using column chromatography. The yield of the product is typically around 50%.
特性
IUPAC Name |
ethyl 1-(3-acetamidopropanoyl)-4-[(4-chlorophenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O4/c1-3-27-19(26)20(14-16-4-6-17(21)7-5-16)9-12-23(13-10-20)18(25)8-11-22-15(2)24/h4-7H,3,8-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJZLNQFRGDBHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)CCNC(=O)C)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide](/img/structure/B4997231.png)
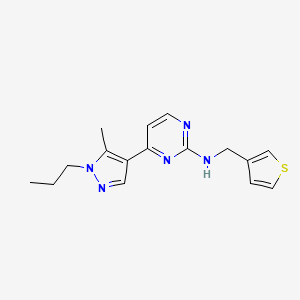
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B4997238.png)
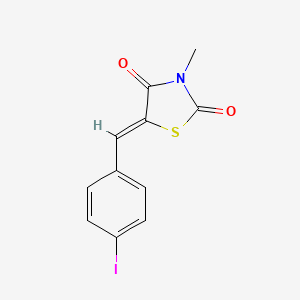
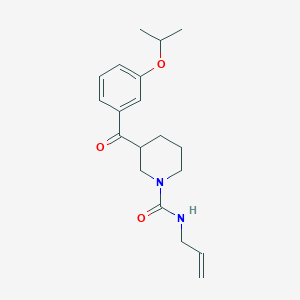
![1-{4-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4997274.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4997280.png)
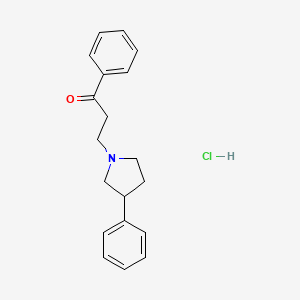
![1-(4-iodophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4997289.png)
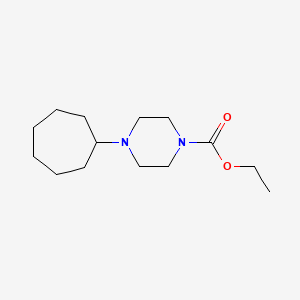
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B4997310.png)
![N-(2-ethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4997316.png)
![1-(4-chlorophenyl)-5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4997323.png)
![N-[4-(dimethylamino)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4997346.png)